2,2,4-Trimethyl-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate
Overview
Description
2,2,4-Trimethyl-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate is a complex organic compound that features a quinoline core with thiophene and carbonyl functional groups
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One possible route includes:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline with a ketone.
Introduction of Thiophene Groups: Thiophene groups can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of thiophene and carbonyl groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the thiophene and carbonyl groups.
Thiophene-2-carboxylate: Contains the thiophene and carboxylate groups but lacks the quinoline core.
Uniqueness
The unique combination of a quinoline core with thiophene and carbonyl functional groups makes 2,2,4-Trimethyl-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl thiophene-2-carboxylate distinct. This structure imparts specific chemical reactivity and potential biological activity that is not observed in simpler analogs.
Properties
IUPAC Name |
[2,2,4-trimethyl-1-(thiophene-2-carbonyl)-3,4-dihydroquinolin-6-yl] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S2/c1-14-13-22(2,3)23(20(24)18-6-4-10-27-18)17-9-8-15(12-16(14)17)26-21(25)19-7-5-11-28-19/h4-12,14H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGQCDJQWXTTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(=O)C4=CC=CS4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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